Physicochemical Profiling and Experimental Methodologies for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Physicochemical Profiling and Experimental Methodologies for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Abstract & Strategic Context
In the landscape of modern drug discovery, azaindoles (pyrrolopyridines) have emerged as privileged bioisosteric scaffolds, frequently deployed to replace indoles or purines in the design of small-molecule kinase inhibitors[1]. Among these, 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 1781798-92-2) represents a highly functionalized, versatile building block[2].
The 1H-pyrrolo[3,2-b]pyridine core (also known as 4-azaindole) provides a bidentate hydrogen-bonding motif perfectly suited for the ATP-binding hinge region of kinases[1]. The strategic placement of a bromine atom at the C3 position serves a dual purpose: it acts as a lipophilic anchor that can occupy hydrophobic sub-pockets, and it provides a synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). Concurrently, the C2-carboxylic acid offers a vector for amide bond formation, allowing the molecule to project into solvent-exposed channels or ribose-binding pockets.
This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, alongside validated, self-correcting experimental protocols for its analytical and ADME (Absorption, Distribution, Metabolism, and Excretion) characterization.
Structural Mechanics & Physicochemical Profiling
The physicochemical behavior of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is dictated by the "push-pull" electronic dynamics of the fused ring system, heavily modulated by its substituents[3].
Unsubstituted 4-azaindole possesses a pyridine nitrogen with a pKa of approximately 7.2[3]. However, the introduction of the strongly electron-withdrawing C2-carboxylic acid and the electronegative C3-bromine atom significantly depletes the electron density of the pyridine ring. Consequently, the basicity of the N4 nitrogen is reduced, while the acidity of the pyrrole NH and the carboxylic acid is enhanced.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Mechanistic Causality / Significance |
| Chemical Formula | C8H5BrN2O2 | Standard composition for the brominated azaindole acid. |
| Molecular Weight | 241.04 g/mol | Low molecular weight ensures that downstream derivatives remain compliant with Lipinski’s Rule of Five. |
| CAS Registry Number | 1781798-92-2 | Unique identifier for procurement and compound library tracking[2][4]. |
| pKa (Carboxylic Acid) | ~2.0 - 3.0 (Est.) | Highly acidic due to the inductive electron withdrawal from the adjacent halogen and the electron-deficient azaindole core. |
| pKa (Pyridine N4) | ~4.5 - 5.5 (Est.) | Reduced basicity compared to the parent 4-azaindole[3] due to the electron-withdrawing C2-carboxyl group. |
| LogP (Neutral Form) | ~1.5 - 2.0 (Est.) | Balanced lipophilicity; the hydrophobic bromine atom offsets the polar nature of the carboxylic acid. |
High-Resolution Analytical Characterization
When characterizing halogenated building blocks, Mass Spectrometry (MS) is the definitive tool. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This generates a highly diagnostic M and M+2 doublet in the mass spectrum, which is critical for tracking the intact building block through complex synthetic workflows.
Protocol 1: High-Resolution LC-MS/MS Workflow
Objective: Confirm structural integrity and isotopic signature.
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Sample Preparation: Dissolve the compound in LC-MS grade DMSO to a stock concentration of 10 mM. Dilute to a working concentration of 100 µM using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid promotes ionization, while the organic/aqueous mix prevents precipitation prior to injection.
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Rationale: The acidic mobile phase ensures the carboxylic acid remains protonated, improving retention on the reverse-phase column.
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Ionization & Detection: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode . Rationale: The highly acidic C2-carboxylic acid readily deprotonates, yielding a strong [M−H]− signal at m/z ~239 and 241.
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Data Analysis: Extract the chromatogram for m/z 239.95 and verify the 1:1 isotopic doublet.
Figure 1: High-resolution LC-MS/MS workflow for the characterization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Thermodynamic Solubility & Ionization Workflows
The solubility of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is profoundly pH-dependent. Understanding this dynamic is critical for both formulation and in vitro assay design.
Protocol 2: Shake-Flask Thermodynamic Solubility Profiling
Objective: Determine the maximum equilibrium solubility across physiological pH ranges.
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Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).
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Incubation: Add 5 mg of the solid compound to 1 mL of each buffer in a sealed glass vial. Agitate at 37°C for 24 hours. Rationale: 24 hours is required to transition from kinetic solubility (amorphous dissolution) to true thermodynamic equilibrium (crystalline lattice dissolution).
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Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Rationale: High-speed centrifugation pellets undissolved micro-particulates, ensuring that subsequent UV/MS readings are not artificially inflated by light scattering or solid-state injection.
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Quantification: Dilute the supernatant and quantify via UHPLC-UV (254 nm) against a pre-established calibration curve.
In Vitro ADME & Permeability Dynamics
Because the molecule contains a carboxylic acid, its passive membrane permeability will shift dramatically as it transits the gastrointestinal tract. At gastric pH (1.5–2.0), the molecule is largely neutral (or zwitterionic), allowing the lipophilic brominated core to partition into lipid bilayers. At intestinal pH (6.5–7.4), the carboxylic acid is fully ionized (anionic), creating a high desolvation energy penalty that restricts transcellular passive diffusion.
Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive transcellular permeability independent of active transporters.
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Lipid Coating: Coat the PVDF membrane of a 96-well filter plate with a 1% solution of lecithin in dodecane.
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Donor/Acceptor Loading: Load the donor compartment with 10 µM of the compound in pH 7.4 buffer. Load the acceptor compartment with blank pH 7.4 buffer.
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Incubation: Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).
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Analysis: Quantify the concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Papp ).
Figure 2: Mechanistic relationship between gastrointestinal pH, ionization state, and passive permeability.
References
- BLD Pharm. "1190318-72-9 | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (Contains cross-reference to CAS 1781798-92-2)".
- AiFChem. "1781798-92-2 | 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid".
- PharmaBlock. "Azaindoles in Medicinal Chemistry".
- Wipf Group, University of Pittsburgh. "The Heterocyclic Chemistry of Azaindoles".
